Octadecyl D-glucoside
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Overview
Description
Octadecyl D-glucoside is a non-ionic surfactant belonging to the class of alkyl glucosides. It is synthesized by the condensation of octadecanol (a fatty alcohol) with D-glucose. This compound is known for its excellent emulsifying, solubilizing, and foaming properties, making it a valuable ingredient in various industrial and cosmetic formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecyl D-glucoside is typically synthesized through the condensation reaction between octadecanol and D-glucose. This reaction is catalyzed by acidic or enzymatic catalysts. The process involves heating the reactants under controlled conditions to facilitate the formation of the glucosidic bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs enzymatic catalysis due to its regio- and stereo-selectivity. The use of engineered β-glucosidase in organic solvents and ionic liquids has been reported to yield high amounts of the desired product . This method is preferred for its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: Octadecyl D-glucoside primarily undergoes hydrolysis and transglucosylation reactions. Hydrolysis involves the cleavage of the glucosidic bond, resulting in the formation of octadecanol and D-glucose. Transglucosylation reactions can lead to the formation of various glucoside derivatives .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Transglucosylation: Enzymatic catalysts in non-aqueous solvents or ionic liquids are employed.
Major Products:
Hydrolysis: Octadecanol and D-glucose.
Transglucosylation: Various glucoside derivatives depending on the specific reaction conditions.
Scientific Research Applications
Octadecyl D-glucoside finds applications in several scientific fields due to its unique properties:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the solubilization and stabilization of membrane proteins for structural studies.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in cosmetics and personal care products as an emulsifier, solubilizer, and foaming agent.
Mechanism of Action
The primary mechanism of action of octadecyl D-glucoside is its ability to reduce surface tension, thereby stabilizing emulsions and solubilizing hydrophobic compounds. This is achieved through the formation of micelles, where the hydrophobic tails of the molecule interact with non-polar substances, while the hydrophilic glucose moiety interacts with water .
Comparison with Similar Compounds
- Decyl Glucoside
- Lauryl Glucoside
- Coco-Glucoside
- Hexadecyl D-glucoside
Comparison: Octadecyl D-glucoside is unique due to its longer alkyl chain (octadecyl group), which imparts superior emulsifying and solubilizing properties compared to shorter-chain glucosides like decyl glucoside and lauryl glucoside. This makes it particularly effective in formulations requiring high stability and foaming capacity .
Properties
CAS No. |
27836-65-3 |
---|---|
Molecular Formula |
C24H48O6 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-24-23(28)22(27)21(26)20(19-25)30-24/h20-28H,2-19H2,1H3/t20-,21-,22+,23-,24-/m1/s1 |
InChI Key |
UFSKIYBOKFBSOA-GNADVCDUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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